2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate is a chemical compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.21 g/mol . It is known for its unique structure, which includes a trifluoroethyl group and a dimethylphenyl group connected through a carbamate linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The purity of the final product is typically ensured through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoroethyl and dimethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates with different functional groups.
Scientific Research Applications
2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate is utilized in several scientific research fields:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The dimethylphenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-phenylcarbamate
- 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate
- 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate is unique due to the presence of both trifluoroethyl and dimethylphenyl groups. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-7-3-8(2)5-9(4-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYMSALHXPRGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221137 | |
Record name | 2,2,2-Trifluoroethyl N-(3,5-dimethylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087788-80-4 | |
Record name | 2,2,2-Trifluoroethyl N-(3,5-dimethylphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-(3,5-dimethylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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